Desacetylvinblastine amide
Desacetylvinblastine amide
Vindesine is a synthetic derivative of vinblastine, a naturally occurring vinca alkaloid. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI04)
Vindesine, also known as vindesine sulfate or compound 112531, belongs to the class of organic compounds known as vinca alkaloids. These are alkaloids with a dimeric chemical structure composed of an indole nucleus (catharanthine), and a dihydroindole nucleus (vindoline), joined together. Vindesine is a drug which is used for the treatment of acute leukaemia, malignant lymphoma, hodgkin's disease, acute erythraemia and acute panmyelosis. Vindesine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Vindesine has been detected in multiple biofluids, such as urine and blood. Within the cell, vindesine is primarily located in the cytoplasm and membrane (predicted from logP). Vindesine participates in a number of enzymatic reactions. In particular, Vindesine can be converted into vindesine through its interaction with the enzyme multidrug resistance-associated protein 7. In addition, Vindesine can be converted into vindesine; which is catalyzed by the enzyme multidrug resistance-associated protein 1. In humans, vindesine is involved in the vindesine action pathway. Vindesine is a potentially toxic compound.
Vindesine Sulfate is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)
Vindesine, also known as vindesine sulfate or compound 112531, belongs to the class of organic compounds known as vinca alkaloids. These are alkaloids with a dimeric chemical structure composed of an indole nucleus (catharanthine), and a dihydroindole nucleus (vindoline), joined together. Vindesine is a drug which is used for the treatment of acute leukaemia, malignant lymphoma, hodgkin's disease, acute erythraemia and acute panmyelosis. Vindesine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Vindesine has been detected in multiple biofluids, such as urine and blood. Within the cell, vindesine is primarily located in the cytoplasm and membrane (predicted from logP). Vindesine participates in a number of enzymatic reactions. In particular, Vindesine can be converted into vindesine through its interaction with the enzyme multidrug resistance-associated protein 7. In addition, Vindesine can be converted into vindesine; which is catalyzed by the enzyme multidrug resistance-associated protein 1. In humans, vindesine is involved in the vindesine action pathway. Vindesine is a potentially toxic compound.
Vindesine Sulfate is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)
Brand Name:
Vulcanchem
CAS No.:
53643-48-4
VCID:
VC0546781
InChI:
InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1
SMILES:
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O
Molecular Formula:
C43H55N5O7
Molecular Weight:
753.9 g/mol
Desacetylvinblastine amide
CAS No.: 53643-48-4
Inhibitors
VCID: VC0546781
Molecular Formula: C43H55N5O7
Molecular Weight: 753.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 53643-48-4 |
---|---|
Product Name | Desacetylvinblastine amide |
Molecular Formula | C43H55N5O7 |
Molecular Weight | 753.9 g/mol |
IUPAC Name | methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
Standard InChI | InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1 |
Standard InChIKey | HHJUWIANJFBDHT-KOTLKJBCSA-N |
Isomeric SMILES | CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O |
SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O |
Appearance | White to off-white crystalline powder |
Colorform | Crystal from ethanol-methanol |
Melting Point | 231.0 °C 230-232 °C 230-232°C |
Physical Description | Solid |
Description | Vindesine is a synthetic derivative of vinblastine, a naturally occurring vinca alkaloid. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI04) Vindesine, also known as vindesine sulfate or compound 112531, belongs to the class of organic compounds known as vinca alkaloids. These are alkaloids with a dimeric chemical structure composed of an indole nucleus (catharanthine), and a dihydroindole nucleus (vindoline), joined together. Vindesine is a drug which is used for the treatment of acute leukaemia, malignant lymphoma, hodgkin's disease, acute erythraemia and acute panmyelosis. Vindesine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Vindesine has been detected in multiple biofluids, such as urine and blood. Within the cell, vindesine is primarily located in the cytoplasm and membrane (predicted from logP). Vindesine participates in a number of enzymatic reactions. In particular, Vindesine can be converted into vindesine through its interaction with the enzyme multidrug resistance-associated protein 7. In addition, Vindesine can be converted into vindesine; which is catalyzed by the enzyme multidrug resistance-associated protein 1. In humans, vindesine is involved in the vindesine action pathway. Vindesine is a potentially toxic compound. Vindesine Sulfate is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI) |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | Vindesine sulfate is most stable at pH 1.9. It may precipitate in a soln with a pH >6. ... Vindesine sulfate 20 ug/ml in dextrose 5% in water, Ringer's injection, lactate, or sodium chloride 0.9% underwent no degradation after 4 wk when frozen at -20 °C. /Vindesine sulfate/ |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Compound 112531 Desacetylvinblastine Amide Eldisine Enison NSC 245467 NSC-245467 NSC245467 Sulfate, Vindesine Vindesin Vindesine Vindesine Sulfate |
Reference | 1: Smith V, Dai F, Spitz M, Peters GJ, Fiebig HH, Hussain A, Burger AM. Telomerase activity and telomere length in human tumor cells with acquired resistance to anticancer agents. J Chemother. 2009 Nov;21(5):542-9. PubMed PMID: 19933046. 2: Takigawa N, Tanimoto M. [Vinca alkaloid and MDR1]. Gan To Kagaku Ryoho. 2008 Jul;35(7):1086-9. Japanese. PubMed PMID: 18633246. 3: Okamoto I. Overview of chemoradiation clinical trials for locally advanced non-small cell lung cancer in Japan. Int J Clin Oncol. 2008 Apr;13(2):112-6. Epub 2008 May 8. Review. PubMed PMID: 18463953. 4: Pearce HL, Alice Miller M. The evolution of cancer research and drug discovery at Lilly Research Laboratories. Adv Enzyme Regul. 2005;45:229-55. Epub 2005 Sep 6. PubMed PMID: 16143373. 5: Chikamori M, Takigawa N, Kiura K, Tabata M, Shibayama T, Segawa Y, Ueoka H, Ohnoshi T, Tanimoto M. Establishment of a 7-ethyl-10-hydroxy-camptothecin-resistant small cell lung cancer cell line. Anticancer Res. 2004 Nov-Dec;24(6):3911-6. PubMed PMID: 15736431. 6: Kubota K, Watanabe K, Kunitoh H, Noda K, Ichinose Y, Katakami N, Sugiura T, Kawahara M, Yokoyama A, Yokota S, Yoneda S, Matsui K, Kudo S, Shibuya M, Isobe T, Segawa Y, Nishiwaki Y, Ohashi Y, Niitani H; Japanese Taxotere Lung Cancer Study Group. Phase III randomized trial of docetaxel plus cisplatin versus vindesine plus cisplatin in patients with stage IV non-small-cell lung cancer: the Japanese Taxotere Lung Cancer Study Group. J Clin Oncol. 2004 Jan 15;22(2):254-61. PubMed PMID: 14722033. 7: Sinha P, Poland J, Kohl S, Schnölzer M, Helmbach H, Hütter G, Lage H, Schadendorf D. Study of the development of chemoresistance in melanoma cell lines using proteome analysis. Electrophoresis. 2003 Jul;24(14):2386-404. PubMed PMID: 12874874. 8: Duflos A, Kruczynski A, Barret JM. Novel aspects of natural and modified vinca alkaloids. Curr Med Chem Anticancer Agents. 2002 Jan;2(1):55-70. Review. PubMed PMID: 12678751. 9: Prignano F, Coronnello M, Pimpinelli N, Cappugi P, Mini E, Giannotti B. Immunophenotypical markers, ultrastructure and chemosensitivity profile of metastatic melanoma cells. Cancer Lett. 2002 Dec 5;186(2):183-92. PubMed PMID: 12213288. 10: Poland J, Schadendorf D, Lage H, Schnölzer M, Celis JE, Sinha P. Study of therapy resistance in cancer cells with functional proteome analysis. Clin Chem Lab Med. 2002 Mar;40(3):221-34. Review. PubMed PMID: 12005211. |
PubChem Compound | 11643449 |
Last Modified | Nov 11 2021 |
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